molecular formula C23H22N2O3 B10942700 2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-phenylbenzamide

2-{[(3,5-dimethylphenoxy)acetyl]amino}-N-phenylbenzamide

Cat. No.: B10942700
M. Wt: 374.4 g/mol
InChI Key: LYOMSABMNJJHLR-UHFFFAOYSA-N
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Description

2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE is a complex organic compound with a molecular formula of C23H22N2O3. This compound is known for its unique chemical structure, which includes a phenoxy group and an acetamide group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE typically involves the reaction of 3,5-dimethylphenol with acetic anhydride to form 3,5-dimethylphenoxyacetyl chloride. This intermediate is then reacted with aniline to produce the final compound. The reaction conditions often include the use of a base such as pyridine to facilitate the acylation process .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(3,5-DIMETHYLPHENOXY)ACETYL]AMINO}-N-PHENYLBENZAMIDE is unique due to its specific substitution pattern on the phenoxy and acetamide groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C23H22N2O3

Molecular Weight

374.4 g/mol

IUPAC Name

2-[[2-(3,5-dimethylphenoxy)acetyl]amino]-N-phenylbenzamide

InChI

InChI=1S/C23H22N2O3/c1-16-12-17(2)14-19(13-16)28-15-22(26)25-21-11-7-6-10-20(21)23(27)24-18-8-4-3-5-9-18/h3-14H,15H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

LYOMSABMNJJHLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3)C

Origin of Product

United States

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